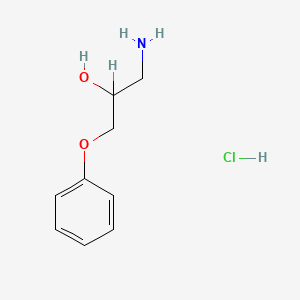

1-Amino-3-phenoxypropan-2-ol hydrochloride

Übersicht

Beschreibung

1-Amino-3-phenoxypropan-2-ol hydrochloride is a chemical compound that has been studied for various biological activities and potential applications. It is structurally related to compounds that have shown immunosuppressive effects and uterine relaxant activities. For instance, 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone structure, have been synthesized and evaluated for their immunosuppressive activity, indicating the potential of such compounds in medical applications like organ transplantation . Additionally, substituted p-hydroxyphenylethanolamines, which are structurally related, have been synthesized and shown to possess uterine relaxant activity, suggesting a possible use in delaying the onset of labor in pregnant rats .

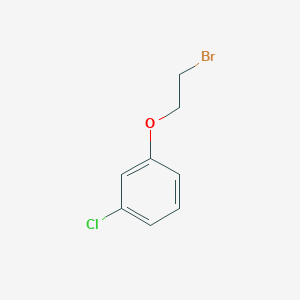

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of phosphatidyl-1-aminopropane-2-ol was achieved through chemical and enzymatic methods, followed by chromatographic identification . Another synthesis approach involved condensing racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with substituted aryloxymethyloxiranes in the presence of anhydrous potassium carbonate and dry hydrogen chloride gas . These methods highlight the versatility in synthesizing compounds with the 1-amino-3-phenoxypropan-2-ol hydrochloride scaffold.

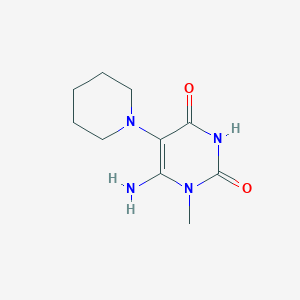

Molecular Structure Analysis

The molecular structure of 1-amino-3-phenoxypropan-2-ol hydrochloride and its derivatives plays a crucial role in their biological activity. The position of the phenyl ring and the absolute configuration at the quaternary carbon atom are critical for the immunosuppressive activity of these compounds. For instance, the most suitable length between the quaternary carbon atom and the phenyl ring was found to be two carbon atoms, and the (pro-S)-hydroxymethyl group was essential for potent immunosuppressive activity .

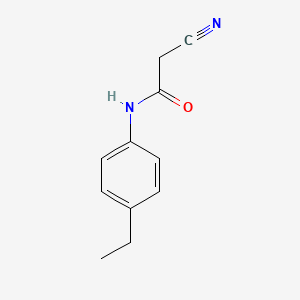

Chemical Reactions Analysis

The chemical reactivity of 1-amino-3-phenoxypropan-2-ol hydrochloride derivatives is influenced by their functional groups and molecular structure. The synthesis of these compounds often involves reactions such as condensation and derivatization. For example, the preparation of 3-Aminoxy-1-amino[1,1′-3H2]propane, a related compound, was achieved through a three-step synthesis involving the catalytic tritiation of 3-aminoxypropionitrile hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-phenoxypropan-2-ol hydrochloride derivatives are essential for their biological activity and potential applications. For instance, the cAMP releasing potential of synthesized p-hydroxyphenylethanolamines was higher than that of isoxsuprine hydrochloride, except for certain derivatives, indicating their potential as uterine relaxants . Additionally, the method for analyzing 1-aminopropanone, a structurally related compound, by liquid chromatography and atmospheric pressure chemical ionization-mass spectrometry, demonstrates the importance of analytical techniques in understanding the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Uterine Relaxant Activity

1-Amino-3-phenoxypropan-2-ol hydrochloride derivatives have been synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro activity in relaxing the rat uterus and significantly delayed labor onset in pregnant rats. Their cyclic AMP releasing potential was higher than the reference drug, isoxsuprine hydrochloride, with minimal cardiac stimulant potential, indicating their potential as safer alternatives in managing preterm labor (Viswanathan & Chaudhari, 2006).

Antibacterial and Antioxidant Properties

A variety of hydrochlorides of 1-amino-3-phenoxypropan-2-ol derivatives have shown moderate antibacterial activities and high antioxidant properties. Some specific derivatives exhibit moderate antibacterial activity, while others demonstrate significant antioxidant activity, highlighting their potential as bioactive compounds in pharmaceutical research (Gasparyan et al., 2011).

Membrane Stabilizing Effect

Studies have revealed that hydrochlorides of 1-amino-3-phenoxypropan-2-ol and its derivatives exhibit membrane-stabilizing effects. Despite lacking significant antioxidant properties, these compounds show a pronounced anti-hemolytic effect, suggesting their potential in protecting cell membranes from oxidative stress (Malakyan et al., 2010).

Antimalarial Activity

Derivatives of 1-amino-3-phenoxypropan-2-ol have been evaluated for antimalarial activity. Some compounds synthesized showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents (D’hooghe et al., 2011).

Antitumor Activity

Tertiary aminoalkanol hydrochlorides, including 1-amino-3-phenoxypropan-2-ol derivatives, have been synthesized and tested for antitumor activity. Some of these compounds displayed promising results, indicating their potential use in cancer therapy (Isakhanyan et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-amino-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPNVEWPVBNLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369357 | |

| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-phenoxypropan-2-ol hydrochloride | |

CAS RN |

4287-20-1 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)